Cas no 86-53-3 (1-Cyanonaphthalene)

1-Cyanonaphthalene is een organische verbinding met de molecuulformule C₁₁H₇N, bestaande uit een naftaleenring waaraan een cyanogroep (-CN) is gebonden. Deze stof wordt veel gebruikt als tussenproduct in organische synthese, met name voor de productie van farmaceutische stoffen, kleurstoffen en gespecialiseerde polymeren. Het cyanide-substituent maakt 1-cyanonaftaleen reactief in nucleofiele additiereacties, waardoor het geschikt is voor verdere functionalisering. De verbinding heeft een hoge stabiliteit en een goed gedefinieerd smeltpunt, wat de zuiverheid en reproduceerbaarheid in synthetische toepassingen bevordert. Daarnaast is het oplosbaar in veel organische oplosmiddelen, wat de verwerkingsmogelijkheden vergroot.
1-Cyanonaphthalene structure
1-Cyanonaphthalene structure
Product Name:1-Cyanonaphthalene
CAS-nummer:86-53-3
MF:C11H7N
MW:153.179982423782
MDL:MFCD00003866
CID:34381
PubChem ID:24893146
Update Time:2025-06-17

1-Cyanonaphthalene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Naphthonitrile
    • NCN
    • Naphthalene-1-carbonitrile
    • Naphthonitrile
    • 1-NAPHTHYLCYANIDE
    • 1-Naphthylnitrile
    • 1-Naphtyl cyanide
    • 1-Napthonitrile
    • 1-Cyanonaphthalene
    • 1-NAPHTHALENECARBONITRILE
    • Naphthalenecarbonitrile
    • alpha-Naphthonitrile
    • 1-Naphthalenenitrile
    • alpha-Naphthylnitrile
    • alpha-Cyanonaphthalene
    • .alpha.-Naphthonitrile
    • 2AS1LZ61HD
    • 1-cyanonaphtalene
    • NSC60230
    • 1-cyano-naphthalene
    • PubChem9368
    • .alpha.-Naphthylnitrile
    • 1-naphthonitril
    • InChI=1/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7
    • NSC 60230
    • 25551-35-3
    • Z57899733
    • STL353606
    • AS-44285
    • AC-5793
    • EN300-64899
    • .alpha.-Cyanonaphthalene
    • 1-Cyanonaphthalene, 98%
    • SCHEMBL59702
    • EINECS 201-679-8
    • AI3-07035
    • AKOS005350959
    • LS-95486
    • EINECS 247-101-8
    • C11H7N
    • FT-0607666
    • 86-53-3
    • C11-H7-N
    • 1-naphthonitrile pound 2-Naphthonitrile pound(c)
    • Q27254486
    • UNII-2AS1LZ61HD
    • MFCD00003866
    • AMY25112
    • DTXSID4058940
    • W-104063
    • BB 0240262
    • NSC-60230
    • N0038
    • 1-Naphthonitrile (6CI, 8CI)
    • 1-Naphthyl cyanide
    • α-Cyanonaphthalene
    • α-Naphthonitrile
    • α-Naphthyl cyanide
    • 1-Naphthonitrile;Naphthalene-1-carbonitrile
    • NS00010842
    • DB-038196
    • A10452
    • MDL: MFCD00003866
    • Inchi: 1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H
    • InChI-sleutel: YJMNOKOLADGBKA-UHFFFAOYSA-N
    • LACHT: N#CC1C2C(=CC=CC=2)C=CC=1
    • BRN: 971255

Berekende eigenschappen

  • Exacte massa: 153.05800
  • Monoisotopische massa: 153.057849
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 200
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 23.8
  • Oppervlakte lading: 0
  • Aantal tautomers: none

Experimentele eigenschappen

  • Kleur/vorm: 无色针状结晶。
  • Dichtheid: 1.1113
  • Smeltpunt: 36-38 °C (lit.)
  • Kookpunt: 299°C(lit.)
  • Vlampunt: 92°C/0.2mm
  • Brekindex: 1.6298
  • PSA: 23.79000
  • LogboekP: 2.71148
  • Oplosbaarheid: 易溶于醚及石油醇,不溶于水

1-Cyanonaphthalene Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:危险
  • Signaalwoord:Warning
  • Gevaarverklaring: H302,H312,H315,H319,H332,H335
  • Waarschuwingsverklaring: P261,P280,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN 3439 6.1/PG 1
  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22-36/37/38
  • Veiligheidsinstructies: S26-S37/39-S23-S36/37
  • RTECS:QL5976300
  • Identificatie van gevaarlijk materiaal: Xn
  • Gevaarklasse:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Opslagvoorwaarde:库房通风低温干燥,与食品、氧化剂、酸类分开储运
  • Veiligheidstermijn:6.1
  • Verpakkingsgroep:III
  • Risicozinnen:R20/21

1-Cyanonaphthalene Douanegegevens

  • HS-CODE:2926909090
  • Douanegegevens:

    中国海关编码:

    2926909090

    概述:

    2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-Cyanonaphthalene Productiemethode

Productiemethode 1

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1.1 Reagents: Thionyl chloride Solvents: Benzene ;  reflux
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Productiemethode 2

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1.1 Catalysts: Rhenium hydroxide oxide (Re(OH)O3), (T-4)- Solvents: Toluene ,  Water ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 h, rt
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Rhenium(VII) oxo complexes as extremely active catalysts in the dehydration of primary amides and aldoximes to nitriles
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Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Cuprous iodide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referentie
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates
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Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Triphenylbismuth dichloride Solvents: Dichloromethane ;  15 min, rt
Referentie
Triphenylbismuth Dichloride-Mediated Conversion of Thioamides to Nitriles
Gopi, Elumalai; et al, European Journal of Organic Chemistry, 2019, 2019(25), 4043-4045

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride Solvents: N-Methyl-2-pyrrolidone
Referentie
One-pot synthesis of nitriles from aldehydes under microwave irradiation: influence of the medium and mode of microwave irradiation on product formation
Chakraborti, Asit K.; et al, Tetrahedron, 1999, 55(46), 13265-13268

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Referentie
Alumina assisted aryl cyanation
Dalton, James R.; et al, Journal of Organic Chemistry, 1979, 44(24), 4443-4

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 4-(Dimethylamino)pyridine ,  Cuprous iodide ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Acetonitrile ;  15 h, rt
Referentie
Cu/Nitroxyl-Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature
Kim, Jinho; et al, ACS Catalysis, 2013, 3(7), 1652-1656

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Trisodium phosphate Catalysts: Palladium ,  2H-Azepin-2-one, 1-ethenylhexahydro-, polymer with 1-ethenyl-1H-imidazole Solvents: Dimethylformamide ;  rt; 11 h, 120 °C
Referentie
Palladium nanoparticles stabilized by a copolymer of N-vinylimidazole with N-vinylcaprolactam as efficient recyclable catalyst of aromatic cyanation
Beletskaya, I. P.; et al, Russian Journal of Organic Chemistry, 2010, 46(2), 157-161

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Zinc triflate Solvents: Toluene ;  24 h, 70 °C
Referentie
An Efficient Zinc-Catalyzed Dehydration of Primary Amides to Nitriles
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Productiemethode 10

Reactievoorwaarden
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Uranyl nitrate hexahydrate Solvents: 1,2-Dimethoxyethane ;  24 h, 100 °C
Referentie
Straightforward Uranium-Catalyzed Dehydration of Primary Amides to Nitriles
Enthaler, Stephan, Chemistry - A European Journal, 2011, 17(34), 9316-9319

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  1,1′-(9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,8-diyl)bis[1,1-bis(1-methylet… Solvents: Dimethylformamide ;  5 - 10 min, rt
1.2 24 h, 90 °C
Referentie
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Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Palladium diacetate ,  1-(Diphenylphosphino)-1′-[[[(phenylamino)carbonyl]amino]methyl]ferrocene Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C
Referentie
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Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  0 °C; 2 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
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Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -30 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ;  12 h, rt
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Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Sulfuryl chloride fluoride Solvents: Dichloromethane
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Productiemethode 16

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1.1 Catalysts: Tributyltin chloride ,  Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ,  Hexane ,  Heptane ;  0.5 h, rt; 17 h, 80 °C
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Cupric nitrate ,  Oxygen ,  Ammonium iodide Solvents: Dimethylformamide ;  18 h, 130 °C
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Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Benzeneseleninic acid Solvents: Acetonitrile ;  4 h, 65 °C
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Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Gold (carbon nanotube-supported) Solvents: Tetrahydrofuran ;  3 h, rt
Referentie
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Gopi, Elumalai ; et al, ChemCatChem, 2019, 11(23), 5758-5761

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Indium triflate Solvents: Toluene ;  rt; 3 h, reflux
Referentie
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Mineno, Tomoko; et al, International Journal of Organic Chemistry, 2014, 4(3), 169-173

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Ammonium carbonate ,  Oxygen Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 120 °C
Referentie
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Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ;  30 - 60 min, rt
1.2 Reagents: Sulfonyl fluoride ;  12 h, rt
Referentie
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Fang, Wan-Yin; et al, Journal of Organic Chemistry, 2019, 84(9), 5803-5812

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  rt; 15 - 30 min, rt
2.1 Solvents: Tetrahydrofuran ;  45 min, 0 °C; 1.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referentie
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Anbarasan, Pazhamalai; et al, Chemistry - A European Journal, 2010, 16(16), 4725-4728

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: 2506117-64-0 Solvents: Dimethylformamide ;  24 - 36 h, 100 °C
Referentie
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Nie, Xufeng ; et al, Journal of Catalysis, 2020, 391, 378-385

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium ;  rt
1.2 Solvents: Dimethylacetamide ;  3 h, 120 °C; 120 °C → rt
Referentie
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Productiemethode 26

Reactievoorwaarden
1.1 Reagents: 1,1′-(1,2-Ethanediyl)bis[1,1-dimethylsilane] Catalysts: Ruthenium, [μ3-[(1,2,2a,8a,8b-η:3,4-η:5,5a,6-η)-acenaphthylene]]-μ-carbonylhexac… Solvents: 1,2-Dimethoxyethane ;  20 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  30 min, rt
Referentie
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Hanada, Shiori; et al, European Journal of Organic Chemistry, 2008, (24), 4097-4100

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Tempo Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  3 h, rt
Referentie
Simple one-pot conversion of alcohols into nitriles
Shimojo, Hiroyuki; et al, Synthesis, 2013, 45(15), 2155-2164

Productiemethode 28

Reactievoorwaarden
Referentie
Sodium cyanide
Wilson, Timothy E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Productiemethode 29

Reactievoorwaarden
1.1 Catalysts: Perrhenic acid Solvents: Toluene ,  Water ;  1 h, reflux
Referentie
Perrhenic acid-catalyzed dehydration from primary amides, aldoximes, N-monoacylureas, and α-substituted ketoximes to nitrile compounds
Furuya, Yoshiro; et al, Bulletin of the Chemical Society of Japan, 2007, 80(2), 400-406

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: 2H-1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide Solvents: tert-Butanol ,  Water ;  5 h, 65 °C
Referentie
The reactions of 2-(bromoseleno)benzenesulfonyl chloride with primary amines toward 2,2'-diselenobis(benzenesulfonamides) and 1,3,2-benzothiaselenazole 1,1-dioxides: New oxygen-transfer agents, antimicrobials and virucides
Potaczek, P.; et al, Polish Journal of Chemistry, 2004, 78(5), 687-697

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Cuprous iodide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referentie
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates
Anderson, Benjamin A.; et al, Journal of Organic Chemistry, 1998, 63(23), 8224-8228

Productiemethode 32

Reactievoorwaarden
1.1 Catalysts: N,N′-Dimethylethylenediamine ,  Potassium iodide ,  Cuprous iodide Solvents: Toluene ;  24 h, 130 °C; 130 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.3 Solvents: Ethyl acetate
Referentie
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides
Zanon, Jacopo; et al, Journal of the American Chemical Society, 2003, 125(10), 2890-2891

Productiemethode 33

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: N-Methyl-2-pyrrolidone ;  16 h, 140 °C
Referentie
Cyanation of aryl chlorides with potassium hexacyanoferrate(II) catalyzed by cyclopalladated ferrocenylimine tricyclohexylphosphine complexes
Cheng, Yi-nan; et al, Synlett, 2007, (4), 543-546

Productiemethode 34

Reactievoorwaarden
1.1 Reagents: Oxygen ,  Potassium fluoride Catalysts: Cupric nitrate ;  rt
1.2 Reagents: Ammonium iodide Solvents: Dimethylformamide ;  25 h, 140 °C; 140 °C → rt
1.3 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
Referentie
Copper-Mediated Transformation of Organosilanes to Nitriles with DMF and Ammonium Iodide
Wang, Zhen; et al, Organic Letters, 2013, 15(8), 1990-1993

Productiemethode 35

Reactievoorwaarden
1.1 Reagents: Phenylsilane ,  Zinc ,  Potassium fluoride Catalysts: Bis(acetylacetonato)nickel ,  Triphos Solvents: N-Methyl-2-pyrrolidone ;  20 h, 1 atm, 120 °C
Referentie
Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos-Ni(I) species
Dong, Yanan; et al, Nature Communications, 2020, 11(1),

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